molecular formula C20H19N2O4- B1612288 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid CAS No. 918435-70-8

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid

Cat. No. B1612288
CAS RN: 918435-70-8
M. Wt: 351.4 g/mol
InChI Key: RKXKKKUNIBLRES-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid, also known as Fmoc-pip, is a chemical compound that is widely used in scientific research. This compound is particularly useful in the field of biochemistry and is used for the synthesis of peptides and proteins. Fmoc-pip is a derivative of piperazine and is known for its stability and ease of use.

Scientific Research Applications

Mechanism of Action

Mode of Action

Given its structural similarity to other fluorenylmethyloxycarbonyl (fmoc) protected amino acids , it may act as a building block in peptide synthesis . The Fmoc group is often used in solid-phase peptide synthesis to protect the amine group of amino acids, preventing unwanted side reactions.

Pharmacokinetics

Like other fmoc-protected amino acids, it is likely to be stable at room temperature and have a long shelf-life . More research is needed to fully understand its pharmacokinetic properties.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of this compound. For instance, Fmoc-protected amino acids are generally stable at room temperature . .

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c23-19(24)18-11-21-9-10-22(18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,21H,9-12H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXKKKUNIBLRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid
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1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid
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1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid
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1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid
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1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid
Reactant of Route 6
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1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid

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